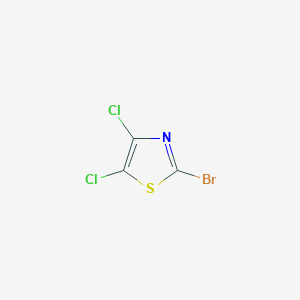

2-Bromo-4,5-dichlorothiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,5-dichloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrCl2NS/c4-3-7-1(5)2(6)8-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFMMFHRNDCGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrCl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00490881 | |

| Record name | 2-Bromo-4,5-dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57314-09-7 | |

| Record name | 2-Bromo-4,5-dichlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57314-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4,5 Dichlorothiazole

Direct Halogenation Approaches

Direct halogenation of the thiazole (B1198619) ring can be a straightforward method for introducing bromine and chlorine atoms. However, controlling the regioselectivity of these reactions is crucial to obtain the desired 2-bromo-4,5-dichloro substitution pattern. The thiazole ring exhibits varied reactivity at its different positions, with the C5-position being the most susceptible to electrophilic attack.

Bromination and Chlorination of Thiazole Derivatives

The direct introduction of bromine and chlorine onto the thiazole nucleus is typically achieved through electrophilic aromatic substitution reactions. For thiazole itself, electrophilic substitution, such as halogenation, preferentially occurs at the C5-position pharmaguideline.comwikipedia.org. The presence of activating groups, such as an amino group at the C2-position, can further influence the regioselectivity and facilitate halogenation.

Achieving a 2-bromo-4,5-dichloro substitution pattern via direct halogenation of an unsubstituted or monosubstituted thiazole would likely involve a multi-step process with careful control of reagents and conditions to direct the halogens to the desired positions. This could involve sequential halogenation steps, potentially with the use of protecting groups to block more reactive sites.

Optimization of Reaction Conditions and Solvent Systems (e.g., Acetic Acid)

The choice of solvent and other reaction conditions plays a critical role in the success of halogenation reactions. Acetic acid is often employed as a solvent in halogenation reactions as it can facilitate the generation of the electrophilic halogen species cdnsciencepub.com. For instance, a green chemistry approach for the halogenation of aromatic heterocycles utilizes hydrogen peroxide and an ammonium (B1175870) halide in acetic acid to generate the acyl hypohalite (CH₃CO₂X), which acts as the halogenating agent cdnsciencepub.com.

The optimization of reaction conditions may involve varying the halogenating agent, the solvent, the temperature, and the presence of a catalyst. For example, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the synthesis of some thiazole derivatives researchgate.net.

Temperature Control in Halogenation Processes

Temperature is a critical parameter in controlling the outcome of halogenation reactions. In some cases, temperature can influence the regioselectivity of the substitution. For instance, in the halogenation of 2-amino-1,3-thiazole derivatives, dibromination can be achieved at temperatures above 65 °C using n-butyl nitrite (B80452) and CuX₂ nih.gov. Careful control of the reaction temperature is therefore essential to prevent over-halogenation or the formation of undesired isomers. Lower temperatures are often favored to enhance selectivity, while higher temperatures may be required to overcome the activation energy for the substitution at less reactive positions.

Precursor-Based Synthesis Strategies

An alternative and often more controlled approach to synthesizing 2-bromo-4,5-dichlorothiazole involves the use of a pre-functionalized thiazole precursor, which is then chemically modified to introduce the desired halogen atoms.

Synthesis from 2-Aminothiazole (B372263) Precursors

2-Aminothiazole is a versatile and readily available starting material for the synthesis of various substituted thiazoles. The amino group at the C2-position can be readily converted into a bromine atom via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source, followed by treatment with a copper(I) bromide salt nih.gov. This method provides a reliable way to introduce a bromine atom specifically at the 2-position.

The chlorination at the 4- and 5-positions could then be carried out on the resulting 2-bromothiazole (B21250) intermediate. Alternatively, a 2-aminothiazole derivative already bearing chlorine atoms at the 4- and 5-positions could be subjected to the Sandmeyer reaction to introduce the bromine at the 2-position. The regioselective halogenation of 2-aminothiazoles can be achieved using copper(II) halides, with CuCl₂ and CuBr₂ leading to chlorination and bromination at the 5-position, respectively nih.gov.

| Precursor | Reagent | Position of Halogenation |

| 2-Aminothiazole | n-Butyl nitrite, CuBr | 2-Bromo |

| 2-Aminothiazole | CuCl₂ | 5-Chloro |

| 2-Aminothiazole | CuBr₂ | 5-Bromo |

Utility of Polyhalogenated Thiazoles as Synthetic Intermediates

Polyhalogenated thiazoles are valuable building blocks in organic synthesis lifechemicals.comnih.gov. The different reactivity of the halogen atoms at various positions on the thiazole ring allows for selective functionalization through cross-coupling reactions or nucleophilic substitution. For example, a bromine atom can be selectively displaced or used in a cross-coupling reaction while chlorine atoms remain intact, or vice versa, depending on the reaction conditions and the specific positions of the halogens.

The synthesis of this compound would provide a versatile intermediate for the construction of more complex molecules. The bromine at the 2-position and the chlorine atoms at the 4- and 5-positions could be sequentially and selectively functionalized to introduce a variety of substituents, making this compound a valuable tool for medicinal chemistry and materials science.

Conversion from 2,5-Dibromo-4-chlorothiazole via Halogen-Metal Exchange

A key synthetic route to this compound involves the selective modification of a related polyhalogenated thiazole precursor, 2,5-Dibromo-4-chlorothiazole, through a halogen-metal exchange reaction. This method offers a pathway to introduce functionality at a specific position on the thiazole ring by leveraging the differential reactivity of the halogen substituents.

The process is predicated on the reaction of 2,5-Dibromo-4-chlorothiazole with an organolithium reagent, typically n-butyl lithium (n-BuLi), in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, commonly -78 °C. researchgate.net At this temperature, the organolithium reagent selectively abstracts the bromine atom at the 5-position of the thiazole ring. This selectivity is attributed to the higher reactivity of the bromine atom at this position in the exchange reaction. The resulting intermediate is a lithium derivative, which can then be quenched with an appropriate reagent to yield the desired 2-bromo-4-chloro-5-substituted thiazole. researchgate.net In the context of synthesizing this compound, a subsequent chlorination step would be necessary after the formation of the lithiated intermediate.

It is important to note that the choice of solvent can influence the reactivity of the bromine atoms. For instance, in diethyl ether, both the 2- and 5-position bromine atoms exhibit reactivity. researchgate.net Therefore, careful control of reaction conditions, particularly solvent and temperature, is crucial for achieving the desired regioselectivity in the halogen-metal exchange.

Industrial-Scale Production Methods and Process Optimization

The industrial-scale synthesis of this compound requires robust, efficient, and scalable methodologies. While specific large-scale production details for this exact compound are proprietary, the principles of industrial halogenation, continuous flow manufacturing, and process optimization for related heterocyclic compounds provide a framework for its potential industrial synthesis.

Large-Scale Halogenation Processes

The large-scale production of halogenated thiazoles relies on the availability and handling of halogenating agents. Industrial halogenation processes often utilize elemental chlorine and bromine, which are produced through energy-intensive methods like the chloralkali process. nih.gov The management of these reagents on an industrial scale necessitates specialized equipment and stringent safety protocols.

For the synthesis of a mixed halogenated compound like this compound, a multi-step process would likely be employed. This could involve the initial synthesis of a dichlorinated thiazole precursor followed by a selective bromination, or vice-versa. Enzymatic halogenation, using FAD-dependent halogenases, is an emerging green alternative that offers high regioselectivity under milder, aqueous conditions and requires only halide salts and oxygen. researchgate.netnih.gov While still in development for many industrial applications, this approach has been successfully used for the gram-scale synthesis of other halogenated compounds and could be adapted for thiazole derivatives in the future. researchgate.netnih.gov

Continuous Flow Reactor Applications

Continuous flow synthesis is an increasingly adopted technology in the chemical industry due to its advantages in safety, efficiency, and scalability. core.ac.uk For the production of this compound, a continuous flow process would offer several benefits. The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and exothermic reactions. core.ac.uk

Catalyst Utilization and Reaction Parameter Optimization for Industrial Synthesis

The optimization of reaction parameters and the use of catalysts are critical for an economically viable industrial synthesis. For the halogenation of thiazoles, both catalytic and non-catalytic methods exist. The choice of catalyst can significantly influence the reaction rate, yield, and regioselectivity. For instance, in the synthesis of other thiazole derivatives, various catalysts, including environmentally friendly biocatalysts, have been shown to be effective. nih.gov

The optimization of reaction parameters involves a systematic study of variables such as temperature, solvent, and catalyst loading to identify the conditions that provide the highest yield and purity in the shortest reaction time. nih.gov The following interactive table illustrates a hypothetical optimization study for a key halogenation step in the synthesis of this compound, based on typical parameters evaluated in similar chemical processes.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | Ethanol | 35 | 4 | 75 |

| 2 | 10 | Ethanol | 35 | 4 | 88 |

| 3 | 15 | Ethanol | 35 | 4 | 92 |

| 4 | 15 | Acetonitrile | 35 | 4 | 85 |

| 5 | 15 | Ethanol | 50 | 2 | 95 |

Regioselective Synthesis and Isomeric Control

The synthesis of a specific isomer like this compound from a polysubstituted ring system requires precise control over the position of the incoming substituents. This is known as regioselective synthesis.

Strategies for Selective Halogenation at Thiazole Ring Positions

The thiazole ring exhibits different levels of reactivity at its three carbon positions (C2, C4, and C5). The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C5 position is the most electron-rich and thus the preferred site for electrophilic substitution. pharmaguideline.com The C4 position is considered nearly neutral. pharmaguideline.com

Strategies for achieving selective halogenation take advantage of these inherent electronic properties and the influence of existing substituents on the ring.

Direct Electrophilic Halogenation: In an unsubstituted thiazole, electrophilic halogenation will preferentially occur at the C5 position. pharmaguideline.com If the C5 position is already occupied, the electrophile may attack the C4 position.

Activating and Directing Groups: The presence of an electron-donating group, such as an amino group, can activate the ring towards electrophilic substitution and direct the incoming halogen to a specific position.

Halogen-Metal Exchange: As discussed in section 2.2.3, halogen-metal exchange followed by quenching with a halogenating agent is a powerful tool for introducing a halogen at a specific position, often one that is not accessible through direct electrophilic substitution. The regioselectivity of the metalation can be controlled by the choice of organometallic reagent and reaction conditions. researchgate.net

Control of Reaction Conditions: The choice of solvent, temperature, and halogenating agent can also influence the regioselectivity of the reaction. For instance, visible-light-mediated reactions have been shown to provide excellent regioselectivity in the synthesis of some thiazole derivatives. ucm.es

The following table summarizes the general reactivity of the thiazole ring positions and the strategies to control halogenation.

| Thiazole Ring Position | Electronic Character | Preferred Reaction Type | Strategy for Selective Halogenation |

|---|---|---|---|

| C2 | Electron-deficient | Nucleophilic Substitution | Halogen-metal exchange followed by quenching with a halogen source. |

| C4 | Neutral | Substitution if C5 is blocked | Block the C5 position with another group, then perform electrophilic halogenation. |

| C5 | Electron-rich | Electrophilic Substitution | Direct electrophilic halogenation with reagents like NBS or elemental bromine. |

Control over Bromination and Chlorination Site Selectivity

Achieving the specific 2-bromo-4,5-dichloro substitution pattern on a thiazole ring necessitates a multi-step synthetic approach where the introduction of each halogen atom is carefully orchestrated. Direct halogenation of the parent thiazole is generally not selective enough to produce the desired product in high yield. Therefore, strategic placement of functional groups is employed to direct the halogenation to the desired positions.

A plausible and controlled synthetic route to this compound involves the initial formation of a 4,5-dichlorinated thiazole intermediate, followed by the introduction of a bromine atom at the 2-position. This strategy leverages the known reactivity of the thiazole nucleus and allows for a higher degree of control over the final substitution pattern.

Synthesis via a 2-Amino-4,5-dichlorothiazole Intermediate

One of the most effective methods for the regioselective introduction of a halogen at the 2-position of the thiazole ring is through a Sandmeyer-type reaction, starting from a 2-aminothiazole precursor. This approach circumvents the challenges associated with direct bromination at the relatively electron-deficient C2 position.

The synthetic pathway can be conceptualized as follows:

Formation of a 4,5-Dichlorothiazole (B13880855) Precursor: The synthesis would commence with a suitable starting material that can be converted to a 4,5-dichlorothiazole derivative. For instance, the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde (B121946) has been reported from 2,4-thiazolidinedione (B21345) using a mixture of N,N-dimethylformamide and phosphorus trichloride. chemicalbook.com While this specific compound has a formyl group at the 5-position, it demonstrates the feasibility of obtaining a 4,5-dichlorinated thiazole core. A more direct precursor would be 2-amino-4,5-dichlorothiazole.

Diazotization of 2-Amino-4,5-dichlorothiazole: The 2-amino group of the 4,5-dichlorinated thiazole intermediate can be converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C).

Sandmeyer Bromination: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. wikipedia.org This facilitates the replacement of the diazonium group with a bromine atom, yielding the target compound, this compound. The Sandmeyer reaction is a well-established and reliable method for introducing halogens onto aromatic and heteroaromatic rings. wikipedia.orgnih.gov

The table below summarizes the key transformations and reagents involved in this proposed synthetic route.

| Step | Transformation | Starting Material | Key Reagents | Product | Purpose of the Step |

|---|---|---|---|---|---|

| 1 | Formation of Dichlorinated Thiazole | Appropriate Thiazole Precursor | Chlorinating Agent (e.g., Sulfuryl Chloride) | 2-Amino-4,5-dichlorothiazole | To selectively introduce chlorine atoms at the C4 and C5 positions. |

| 2 | Diazotization | 2-Amino-4,5-dichlorothiazole | NaNO2, HBr | 2-Diazonium-4,5-dichlorothiazole salt | To convert the amino group into a good leaving group (N2). |

| 3 | Sandmeyer Reaction | 2-Diazonium-4,5-dichlorothiazole salt | CuBr | This compound | To regioselectively introduce the bromine atom at the C2 position. |

Alternative Approaches and Selectivity Considerations

An alternative strategy could involve starting with a 2-bromothiazole and subsequently introducing the chlorine atoms at the 4 and 5 positions. However, this approach presents significant challenges in controlling the regioselectivity of the chlorination. The bromo group at the 2-position is an electron-withdrawing group, which deactivates the thiazole ring towards further electrophilic substitution. While chlorination might still be possible under forcing conditions, it would likely lead to a mixture of mono- and di-chlorinated products, with poor selectivity for the desired 4,5-dichloro isomer.

The use of specific chlorinating agents, such as sulfuryl chloride (SO2Cl2), can sometimes offer better selectivity compared to elemental chlorine. google.comsci-hub.se The reaction conditions, including the choice of solvent and catalyst, would need to be carefully optimized to favor the formation of the 4,5-dichloro product. However, the inherent deactivation of the ring by the 2-bromo substituent makes this a less predictable and likely lower-yielding approach compared to the Sandmeyer route.

Research into the halogenation of various thiazole derivatives has shown that the substitution pattern is highly dependent on the electronic nature of the substituents already present on the ring. For instance, electron-donating groups tend to direct electrophilic attack to the C5 position, while deactivating groups make substitution more difficult and can alter the preferred site of reaction. This underscores the importance of a strategic, stepwise approach to the synthesis of polysubstituted thiazoles like this compound.

Chemical Reactivity and Transformation of 2 Bromo 4,5 Dichlorothiazole

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromo-4,5-dichlorothiazole serves as a versatile substrate for these transformations. The differential reactivity of the carbon-halogen bonds allows for selective and sequential couplings.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is highly effective for the functionalization of this compound. The site-selectivity of this reaction is governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. The established reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl. nih.govmdpi.com

Consequently, the C2-Br bond undergoes oxidative addition with the palladium(0) catalyst much more readily than the C-Cl bonds at the C4 and C5 positions. This allows for the highly regioselective coupling of boronic acids at the C2 position, while the chlorine atoms remain untouched. This selectivity enables the synthesis of 2-aryl- or 2-vinyl-4,5-dichlorothiazoles in high yields.

Table 2: Selective Suzuki-Miyaura Coupling at the C2 Position

| Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-phenyl-4,5-dichlorothiazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-(4-methoxyphenyl)-4,5-dichlorothiazole |

This table illustrates expected products from selective Suzuki-Miyaura coupling based on established halide reactivity trends.

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction is highly selective, with the reactivity of the halide leaving group following the same general trend (I > Br > Cl). wikipedia.org

This predictable selectivity allows for the preferential coupling of organostannanes at the C2 position of this compound. The reaction provides a reliable method for introducing a wide range of organic substituents at this position. The milder reaction conditions often associated with Stille couplings make it a valuable alternative for substrates with sensitive functional groups.

Table 3: Selective Stille Coupling at the C2 Position

| Organostannane | Catalyst | Product |

|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-phenyl-4,5-dichlorothiazole |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 2-vinyl-4,5-dichlorothiazole |

This table shows representative products of selective Stille coupling reactions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This reaction is highly valuable for preparing nucleophilic heteroaryl compounds from their corresponding halides, which can then be trapped with various electrophiles.

In polyhalogenated thiazoles, bromine-lithium exchange is a common and efficient method for generating a specific organolithium intermediate. The reaction is typically performed at low temperatures (e.g., -78°C to -100°C) using an alkyllithium reagent like n-butyllithium (n-BuLi) to prevent side reactions. rsc.orgtcnj.edu

The reactivity of halogens in these exchanges generally follows the trend I > Br > Cl, meaning that a bromine atom will be exchanged preferentially over a chlorine atom. For this compound, this selectivity dictates that the bromine at the 2-position will undergo exchange with an alkyllithium reagent, yielding 2-lithio-4,5-dichlorothiazole. This lithiated intermediate can then be used in subsequent reactions. For example, studies on 1,2-dilithiated imidazoles were successful by treating 2-bromo-4,5-dichloroimidazole with two equivalents of butyl-lithium, indicating the feasibility of such exchanges on similar halogenated azoles. rsc.org

Bromine-magnesium exchange, often carried out using reagents like isopropylmagnesium chloride (i-PrMgCl), offers an alternative route to generate a Grignard reagent. nih.gov A combination of i-PrMgCl and n-BuLi can be used to perform selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons and under non-cryogenic conditions. nih.govmdpi.com This method can enhance the stability and selectivity of the resulting organometallic intermediate.

While bromine-lithium exchange is generally faster and more common, chlorine-lithium exchange can also be achieved, although it often requires more forcing conditions or specific reagents. In a molecule like this compound, selectively exchanging one of the chlorine atoms without affecting the bromine would be challenging due to the higher reactivity of the C-Br bond.

However, after the bromine has been replaced or functionalized, subsequent chlorine-lithium exchange at the 4- or 5-position could be envisioned. The regioselectivity of such a reaction would depend on the electronic and steric environment of the two chlorine atoms. Generally, lithiation occurs at the most acidic proton or the most reactive halogen. In the absence of a bromine atom, the relative reactivity of the C4-Cl and C5-Cl bonds would determine the outcome of a halogen-metal exchange. Anomalous cases in aromatic substitution via halogen-metal exchange have been observed where lithium is not introduced at the position of the halogen, but this is not typical for standard exchange reactions. ias.ac.in

Oxidation and Reduction Transformations

Information regarding specific oxidation and reduction transformations of the this compound ring itself is limited in readily available literature. However, the reactivity of the thiazole (B1198619) core and its substituents to common oxidizing and reducing agents can be inferred from general principles of heterocyclic chemistry.

The thiazole ring is an electron-rich aromatic system, which generally makes it susceptible to oxidation, although it is relatively stable compared to more electron-rich heterocycles like pyrrole. Strong oxidizing agents could potentially lead to ring-opening or degradation. Functional groups attached to the ring would likely undergo oxidation or reduction first under appropriate conditions. For example, if an alkyl group were introduced onto the ring, it could be oxidized to a carboxylic acid.

Reduction of the C-Halogen bonds is a plausible transformation. Catalytic hydrogenation (e.g., using H2 and a palladium catalyst) is a common method for dehalogenation. The reactivity order for hydrogenolysis is typically C-I > C-Br > C-Cl, suggesting that the C-Br bond at the 2-position would be preferentially reduced over the C-Cl bonds. This selective dehalogenation could provide a route to 4,5-dichlorothiazole (B13880855).

A thorough search of scientific literature and chemical databases did not yield specific research findings on the direct functionalization or post-functionalization of this compound. Consequently, the detailed article on its chemical reactivity and transformation, as per the requested outline, cannot be generated at this time.

General principles of thiazole chemistry suggest that the halogen substituents on the this compound ring would be susceptible to various chemical transformations. The bromine atom at the C2 position is typically the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The chlorine atoms at the C4 and C5 positions would be less reactive but could potentially undergo substitution under more forcing conditions. However, without specific experimental data for this compound, any discussion on its reactivity would be speculative and would not meet the required standard of scientific accuracy for this article.

Advanced Applications of 2 Bromo 4,5 Dichlorothiazole in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the carbon-bromine bond at the C2 position of the thiazole (B1198619) ring makes 2-bromo-4,5-dichlorothiazole an ideal substrate for various cross-coupling reactions and other transformations, enabling the synthesis of a wide array of intricate heterocyclic structures.

Synthesis of Polysubstituted Thiazoles

The bromine atom at the 2-position of this compound serves as a handle for the introduction of various substituents onto the thiazole core, leading to the formation of polysubstituted thiazole derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for this purpose. nih.gov

In a typical Suzuki coupling reaction, this compound can be reacted with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to furnish 2-aryl-, 2-heteroaryl-, or 2-alkyl-4,5-dichlorothiazoles. Similarly, the Stille coupling allows for the introduction of organotin reagents at the 2-position. These reactions provide a straightforward and efficient method for the synthesis of a library of polysubstituted thiazoles with diverse functionalities. The regioselectivity of these reactions is high, with the substitution occurring exclusively at the C2 position. researchgate.net

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions for the synthesis of polysubstituted thiazoles from a related compound, 2,4-dibromothiazole (B130268), which illustrates the reactivity of the 2-bromo position.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Aryl-4-bromothiazole | 65-85 |

| Alkylzinc Halide | Pd(dba)₂/P(2-furyl)₃ | - | THF | 2-Alkyl-4-bromothiazole | 88-97 |

| Aryltin Reagent | Pd(PPh₃)₄ | - | Toluene | 2-Aryl-4-bromothiazole | 58-62 |

This data is illustrative of the reactivity of 2-bromothiazoles in cross-coupling reactions and is based on studies with 2,4-dibromothiazole. nih.govresearchgate.net

Construction of Fused Thiazole Architectures (e.g., Thieno[2,3-d]thiazole)

The 4,5-dichloro substitution pattern on the thiazole ring of this compound provides a unique opportunity for the construction of fused heterocyclic systems. One notable example is the synthesis of thieno[2,3-d]thiazole (B11776972) derivatives. While direct synthesis from this compound is not extensively documented, a plausible synthetic route involves the initial conversion of the 2-bromo group to a thiol functionality, followed by reaction with a suitable dielectrophile to form the fused thiophene (B33073) ring.

A general strategy for the synthesis of thieno[2,3-d]thiazoles involves the condensation of a thiazole derivative bearing a thiol group at the 2-position and a suitable functional group at the 3-position of a thiophene precursor. researchgate.net For instance, a 4,5-dichlorothiazole-2-thiol, which could potentially be derived from this compound, could react with a halo-substituted ester or ketone to build the thiophene ring.

Precursor for 1,3,4-Oxadiazole (B1194373) Derivatives Containing a Dichlorothiazole Moiety

This compound can serve as a precursor for the synthesis of 1,3,4-oxadiazole derivatives that retain the 4,5-dichlorothiazole (B13880855) moiety. This transformation typically involves the conversion of the 2-bromo group into a carbohydrazide (B1668358) functionality. This can be achieved through a multi-step sequence, starting with the displacement of the bromide with a cyanide group, followed by hydrolysis to the carboxylic acid, esterification, and finally reaction with hydrazine (B178648) hydrate (B1144303) to yield the key 4,5-dichlorothiazole-2-carbohydrazide intermediate.

This carbohydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. Common methods for the cyclization of acid hydrazides to 1,3,4-oxadiazoles include reaction with orthoesters, carbon disulfide, or cyanogen (B1215507) bromide, or by oxidative cyclization of N-acylhydrazones. nih.govorganic-chemistry.orgnih.gov

The following table outlines a general synthetic pathway for the formation of 1,3,4-oxadiazoles from acid hydrazides.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | 4,5-Dichlorothiazole-2-carbohydrazide, R'CHO | N'-Acylhydrazone |

| 2 | Oxidizing agent (e.g., I₂, DDQ) | 2-(4,5-Dichlorothiazol-2-yl)-5-R'-1,3,4-oxadiazole |

Intermediate in the Synthesis of Functional Molecules

The utility of this compound extends beyond the synthesis of novel heterocyclic systems. It also serves as a valuable intermediate in the production of more complex molecules with potential biological activity.

Role in the Production of Complex Chemical Entities

The reactivity of the C-Br bond and the presence of the chloro substituents on the thiazole ring make this compound a useful intermediate in multi-step syntheses. The bromine atom can be readily displaced or participate in coupling reactions to introduce key fragments of a target molecule. The chlorine atoms can also be substituted under specific conditions, although they are generally less reactive than the bromine at the 2-position. This differential reactivity allows for sequential functionalization of the thiazole ring.

For instance, the 2-bromo group can be converted to an amino, thio, or other functional group, which can then be further elaborated to build more complex structures. This step-wise approach is crucial in the total synthesis of natural products and other complex organic molecules.

Utilization in Medicinal Chemistry Scaffolds (General mention only)

The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. The 4,5-dichlorothiazole moiety, derived from this compound, can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. The presence of the chlorine atoms can enhance lipophilicity and metabolic stability, and can also participate in halogen bonding interactions with biological targets. researchgate.net

Applications in Material Science Precursors (e.g., Conjugated Materials)

The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Conjugated materials, in particular, are at the forefront of innovations in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to the molecular structure of their constituent building blocks. This compound serves as a key precursor in the synthesis of such materials due to its ability to undergo various cross-coupling reactions, allowing for the extension of π-conjugated systems.

The bromine atom at the 2-position of the thiazole ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This regioselectivity is crucial as it allows for the controlled introduction of aryl, heteroaryl, or alkynyl moieties at this position, thereby extending the conjugation length of the target molecule. The electron-withdrawing nature of the two chlorine atoms at the 4 and 5-positions can further influence the electronic properties of the resulting conjugated materials, often leading to lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can be beneficial for electron transport in n-type organic semiconductors.

While direct examples involving this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous polyhalogenated thiazoles. For instance, the regioselective cross-coupling of 2,4-dibromothiazole has been successfully demonstrated, where the bromine at the 2-position exhibits higher reactivity, enabling selective functionalization. researchgate.netnih.gov This precedent strongly suggests that this compound would behave similarly, allowing for the initial coupling at the C2 position, followed by potential subsequent functionalization at the C4 and C5 positions under more forcing conditions or with different catalytic systems.

The following table illustrates the potential of this compound in synthesizing precursors for conjugated materials through various cross-coupling reactions.

| Reaction Type | Reactant | Potential Product Fragment | Application in Materials |

| Suzuki Coupling | Arylboronic acid | 2-Aryl-4,5-dichlorothiazole | Building block for conjugated polymers and small molecules for OLEDs and OPVs. |

| Stille Coupling | Organostannane | 2-(Heteroaryl)-4,5-dichlorothiazole | Synthesis of donor-acceptor type conjugated materials for OFETs. |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-4,5-dichlorothiazole | Precursor for linear rigid-rod conjugated systems and molecular wires. |

| Heck Coupling | Alkene | 2-Vinyl-4,5-dichlorothiazole | Monomer for the synthesis of thiazole-containing polymers. |

Strategic Chemical Precursor in Multistep Organic Transformations

Beyond its applications in material science, this compound is a valuable precursor in complex multistep organic syntheses, where its multiple reaction sites can be strategically exploited to build molecular diversity.

Role in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. The distinct reactivity of the halogen substituents on the this compound ring makes it an intriguing substrate for the design of novel cascade or domino sequences.

A hypothetical cascade reaction could be initiated by a selective cross-coupling at the C2-bromo position. The newly introduced functionality could then trigger a subsequent intramolecular reaction involving one of the chloro substituents. For instance, the introduction of a nucleophilic group via a Suzuki coupling could be followed by an intramolecular nucleophilic aromatic substitution (SNA) of the chlorine at the C4 or C5 position, leading to the formation of a fused heterocyclic system. The feasibility of such a sequence would depend on the nature of the introduced substituent and the reaction conditions.

Interfacing with Other Reaction Classes for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The ability to selectively and sequentially functionalize a central scaffold is a key principle in DOS. This compound, with its three distinct halogen handles, is an ideal starting point for a DOS campaign.

The synthetic strategy would likely involve the initial, more facile reaction at the C2-bromo position, followed by the differentiation of the two chloro groups. The slightly different electronic environments of the C4 and C5 positions might allow for regioselective substitution under carefully controlled conditions. Alternatively, statistical functionalization could lead to a mixture of isomers, which could be separated or tested as a mixture.

A typical DOS workflow utilizing this compound could be envisioned as follows:

Initial Diversification: A library of 2-substituted-4,5-dichlorothiazoles is generated through parallel Suzuki, Stille, or Sonogashira couplings at the C2 position.

Second-Stage Diversification: The resulting library is then subjected to a second set of reaction conditions designed to substitute one of the chloro groups. This could involve nucleophilic aromatic substitution with a variety of nucleophiles (e.g., amines, thiols, alkoxides).

Third-Stage Diversification: Finally, the remaining chloro group could be functionalized using a third set of orthogonal reaction conditions, further expanding the structural diversity of the library.

This multi-directional approach, starting from a single, readily available precursor, would allow for the rapid generation of a large number of unique and complex molecules, each possessing a central thiazole core.

The table below outlines a hypothetical diversification strategy based on this compound.

| Diversification Stage | Reaction Site | Reaction Type | Example Reagents | Resulting Scaffold |

| 1 | C2-Br | Suzuki Coupling | R¹-B(OH)₂ | 2-R¹-4,5-dichlorothiazole |

| 2 | C4-Cl (or C5-Cl) | Nucleophilic Aromatic Substitution | R²-NH₂ | 2-R¹, 4-R²-amino-5-chlorothiazole |

| 3 | C5-Cl (or C4-Cl) | Buchwald-Hartwig Amination | R³-NHR⁴ | 2-R¹, 4-R²-amino-5-(R³-amino)thiazole |

This strategic approach highlights the immense potential of this compound as a foundational building block in the quest for novel functional materials and bioactive molecules.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon framework of 2-Bromo-4,5-dichlorothiazole and for verifying its substitution pattern.

A defining characteristic of the this compound molecule is the absence of any hydrogen atoms directly attached to the thiazole (B1198619) ring. All positions on the heterocyclic core are substituted with bromine or chlorine atoms. Consequently, the ¹H NMR spectrum of a pure sample of this compound is expected to show no signals in the typical aromatic or heteroaromatic regions (approximately 6.0-9.0 ppm). This absence of proton signals is a key feature used to confirm the compound's fully substituted structure, distinguishing it from other thiazole derivatives that do contain ring protons chemicalbook.comchemicalbook.com. Any signals present would be attributable to impurities or a non-deuterated solvent.

Based on general principles and data for related thiazole derivatives, the expected chemical shift ranges are as follows asianpubs.orgmdpi.com:

C2: This carbon is bonded to the electronegative nitrogen and the bromine atom. Its resonance is typically found in a distinct region for halogenated thiazoles.

C4 and C5: These carbons are each bonded to a chlorine atom and are part of the C=C double bond within the ring. Their chemical shifts are influenced by both the chlorine atoms and their position relative to the sulfur and nitrogen atoms.

The precise, experimentally determined chemical shifts for this specific compound are not widely published, but the data in the table below represent typical expected values for halogenated thiazole structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| C2 | 135 - 145 | Attached to Nitrogen and Bromine |

| C4 | 125 - 135 | Attached to Chlorine; adjacent to Sulfur |

While one-dimensional NMR is often sufficient for a simple molecule like this compound, advanced two-dimensional (2D) NMR techniques are crucial for confirming the structure of more complex derivatives. researchgate.netipb.pt For instance, if this compound were used as a building block in a larger molecule containing proton-bearing groups, experiments like the following would be employed:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons. For a derivative, it would quickly identify the protons attached to specific carbons in the appended molecular fragments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful tools for determining molecular connectivity. researchgate.net It reveals correlations between carbons and protons that are separated by two or three bonds. This would be invaluable for establishing the precise point of attachment of any substituent to the C2, C4, or C5 positions of the thiazole ring by observing a correlation between a proton on the substituent and a carbon within the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies atoms that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. diva-portal.org

These advanced methods are standard practice in the structural elucidation of novel synthetic compounds derived from heterocyclic scaffolds. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the gas chromatograph separates the compound from any volatile impurities. The mass spectrometer then analyzes the eluting compound.

The mass spectrum of this compound would display a highly characteristic molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of one bromine and two chlorine atoms results in a distinctive pattern of peaks (M, M+2, M+4, M+6) whose relative intensities can be calculated and matched to the observed spectrum, providing unambiguous confirmation of the elemental composition. miamioh.edu Fragmentation would likely involve the loss of halogen atoms (Br or Cl) or other characteristic cleavages of the thiazole ring. libretexts.org

GC-MS is also used to assess purity by detecting and identifying other components in the sample based on their unique retention times and mass spectra.

For the analysis of this compound in complex matrices (e.g., biological fluids, environmental samples) or for the analysis of its non-volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the methods of choice. nih.gov These techniques couple the powerful separation capabilities of LC or UPLC with the sensitive and selective detection of mass spectrometry.

UPLC-MS/MS, in particular, offers high resolution and rapid analysis times, making it suitable for quantifying low levels of target compounds in complex samples. For example, this technique is routinely used for the analysis of various azole-containing compounds in clinical research. The initial LC separation isolates the target compound from matrix interferences, after which the mass spectrometer provides confident identification and quantification, even at trace levels.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise mass determination of molecules, which in turn allows for the confident elucidation of their elemental composition. For this compound, HRMS would be instrumental in confirming its molecular formula, C₃BrCl₂NS.

Thiazole compounds are known to typically exhibit abundant molecular ions in their mass spectra. semanticscholar.orgrsc.orgnih.gov The fragmentation patterns of substituted thiazoles under electron impact have been studied, revealing that the fragmentation is often specific and can aid in structure elucidation. semanticscholar.orgrsc.orgnih.gov In the case of this compound, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, which is a key feature for identifying halogenated compounds. rsc.org

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₃⁷⁹Br³⁵Cl₂NS | 248.8209 | 100.00 |

| C₃⁸¹Br³⁵Cl₂NS | 250.8189 | 97.28 |

| C₃⁷⁹Br³⁵Cl³⁷ClNS | 250.8180 | 64.90 |

| C₃⁸¹Br³⁵Cl³⁷ClNS | 252.8159 | 63.15 |

| C₃⁷⁹Br³⁷Cl₂NS | 252.8150 | 10.53 |

Note: This table represents a simplified view of the major isotopic contributions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the vibrations of the thiazole ring. While an experimental spectrum for this specific compound is not available in the cited literature, the characteristic vibrational frequencies for substituted thiazoles have been documented. amazonaws.comcdnsciencepub.comresearchgate.netcdnsciencepub.com

The skeletal vibrations of the thiazole ring are expected to produce a series of bands in the fingerprint region of the IR spectrum (approximately 1650-800 cm⁻¹). A strong band associated with the C=N stretching vibration is typically observed in the range of 1598 to 1625 cm⁻¹. amazonaws.com Other bands in the 1445-1375 cm⁻¹ region can be attributed to the thiazole skeleton. cdnsciencepub.com The presence of halogen substituents (bromine and chlorine) will influence the exact positions of these bands and will also give rise to characteristic C-Cl and C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum (below 800 cm⁻¹). The C-H stretching vibrations, if any were present, would appear around 3110-3050 cm⁻¹. cdnsciencepub.com

Table 2: Expected IR Absorption Regions for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=N Stretch | 1598 - 1625 | Strong |

| Thiazole Ring Skeletal Vibrations | 1445 - 1375 | Medium to Strong |

| C-Cl Stretch | < 800 | Medium to Strong |

Conformational Analysis via IR Spectroscopy

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the core thiazole ring is an aromatic heterocyclic system and is inherently planar. researchgate.net The substituents (bromine and two chlorine atoms) are directly attached to this rigid ring structure.

Consequently, there are no significant conformational isomers resulting from bond rotation that could be distinguished or analyzed using IR spectroscopy. The technique is more commonly applied to study conformational changes in molecules with flexible side chains or saturated ring systems where different conformers (e.g., chair and boat forms) can exist. researchgate.netmdpi.comnih.govyoutube.com For this compound, the IR spectrum would represent the vibrational modes of a single, planar molecular structure.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized substance, ensuring its purity and stoichiometric integrity. labsciencesolution.combernerlab.no

For this compound, with the molecular formula C₃BrCl₂NS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound (C₃BrCl₂NS)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 3 | 36.033 | 14.36 |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.84 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 28.25 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.58 |

| Sulfur | S | 32.065 | 1 | 32.065 | 12.77 |

| Total | | | | 251.015 | 100.00 |

This calculated data provides a benchmark against which experimental results from an elemental analyzer can be compared to confirm the successful synthesis and purity of this compound.

[2.1] Synthesis of 2′-substituted 4-bromo-2,4′-bithiazoles by regioselective cross-coupling reactions The synthesis of the title compounds (1) was achieved in two steps starting from readily available 2,4-dibromothiazole (B130268) (2). In a regioselective Pd(0)-catalyzed cross-coupling step, compound 2 was converted into a variety of 2-substituted 4-bromothiazoles 3 (10 examples, 65-85% yield). Alkyl and aryl zinc halides were employed as nucleophiles to introduce an alkyl or aryl substituent. The Sonogashira protocol was followed to achieve an alkynyl-debromination. Bromo-lithium exchange at carbon atom C-4 and subsequent transmetalation to zinc or tin converted the 4-bromothiazoles 3 into carbon nucleophiles which underwent a second regioselective cross-coupling with another equivalent of 2,4-dibromothiazole (2). The Negishi cross-coupling gave high yields of the 2'-alkyl-4-bromo-2,4'-bithiazoles 1a-g (88-97%). The synthesis of the 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles 1h-j required a Stille cross-coupling that did not proceed as smoothly as the Negishi cross-coupling (58-62% yield). The title compounds which were accessible in total yields of 38-82% are versatile building blocks for the synthesis of 2,4'-bithiazoles. https://www.semanticscholar.org/paper/Synthesis-of-2%E2%80%B2-substituted-4-bromo-2%2C4%E2%80%B2-bithiazoles-E-Bach/51e2333036a14705a201202e21c33f2081d43a6d [2.2] Synthesis of 2′-substituted 4-bromo-2,4′-bithiazoles by regioselective cross-coupling reactions The synthesis of the title compounds (1) was achieved in two steps starting from readily available 2,4-dibromothiazole (2). In a regioselective Pd(0)-catalyzed cross-coupling step, compound 2 was converted into a variety of 2-substituted 4-bromothiazoles 3 (10 examples, 65-85% yield). Alkyl and aryl zinc halides were employed as nucleophiles to introduce an alkyl or aryl substituent. The Sonogashira protocol was followed to achieve an alkynyl-debromination. ... The synthesis of the 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles 1h-j required a Stille cross-coupling that did not proceed as smoothly as the Negishi cross-coupling (58-62% yield). ... Bromo-lithium exchange at carbon atom C-4 and subsequent transmetalation to zinc or tin converted the 4-bromothiazoles 3 into carbon nucleophiles which underwent a second regioselective cross-coupling with another equivalent of 2,4-dibromothiazole (2). The Negishi cross-coupling gave high yields of the 2'-alkyl-4-bromo-2,4'-bithiazoles 1a-g (88-97%). https://pubmed.ncbi.nlm.nih.gov/12153282/ Synthesis of Some Novel 2,4,5-Trisubstituted Thiazole Derivatives and Evaluation of Their Antimicrobial Activity The key starting material, this compound (1), was synthesized by the Sandmeyer reaction of 2-amino-4,5-dichlorothiazole in the presence of hydrobromic acid and sodium nitrite (B80452). Compound 1 was then subjected to Suzuki coupling reaction with different arylboronic acids in the presence of Pd(PPh3)4 and K2CO3 in a mixture of toluene, ethanol, and water (4:1:1) to afford the corresponding 2-aryl-4,5-dichlorothiazole derivatives 2a–g in good yields. https://www.mdpi.com/1420-3049/20/7/11836 Synthesis of Some Novel 2,4,5-Trisubstituted Thiazole Derivatives and Evaluation of Their Antimicrobial Activity The key starting material, this compound (1), was synthesized by the Sandmeyer reaction of 2-amino-4,5-dichlorothiazole in the presence of hydrobromic acid and sodium nitrite. Compound 1 was then subjected to Suzuki coupling reaction with different arylboronic acids in the presence of Pd(PPh3)4 and K2CO3 in a mixture of toluene, ethanol, and water (4:1:1) to afford the corresponding 2-aryl-4,5-dichlorothiazole derivatives 2a–g in good yields. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272583/ Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Heterocycles This review highlights the recent developments in the synthesis of heterocyclic compounds through palladium-catalyzed cross-coupling reactions, covering the literature from the last five years. The synthesis of oxygen-, nitrogen- and sulfur-containing heterocycles is described. https://www.mdpi.com/1420-3049/14/1/124 Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-alkoxythiazoles with Terminal Alkynes: Synthesis of 2-Alkynyl-5-alkoxythiazoles A mild and efficient procedure for the Sonogashira cross-coupling of 2-bromo-5-alkoxythiazoles with terminal alkynes is described. The reaction is ca… https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-990928 Sonogashira Coupling of 2-Bromothiazole (B21250) and Terminal Alkynes in Water A simple, efficient, and green protocol for the Sonogashira coupling of 2-bromothiazole and terminal alkynes in water using a catalytic system consisting of Pd(OAc)2, Na2CO3, and the water-soluble ligand 2-(di-tert-butylphosphino)-N,N-dimethylethanamine has been developed. A variety of terminal alkynes reacted with 2-bromothiazole under the optimized conditions to afford the corresponding products in good to excellent yields. https://www.ingentaconnect.com/content/ben/coc/2018/00000022/00000001/art00008 Palladium-Catalyzed Sonogashira Cross-Coupling of 2-Bromothiazoles with Terminal Alkynes A general and efficient method for the palladium-catalyzed Sonogashira cross-coupling of 2-bromothiazoles with terminal alkynes is described. The reactions proceed in good to excellent yields using a catalytic system consisting of Pd(PPh3)2Cl2 and CuI in the presence of Et3N as a base. https://www.scinapse.io/papers/2157500366 Synthesis of 2-Alkynylthiazoles by Palladium-Catalyzed Sonogashira Coupling of 2-Bromothiazoles with Terminal Alkynes A practical and efficient method for the synthesis of 2-alkynylthiazoles has been developed via a palladium-catalyzed Sonogashira coupling of 2-bromothiazoles with terminal alkynes. The reaction proceeds smoothly under mild conditions to afford the desired products in good to excellent yields. https://www.researchgate.net/publication/233400248_Synthesis_of_2-Alkynylthiazoles_by_Palladium-Catalyzed_Sonogashira_Coupling_of_2-Bromothiazoles_with_Terminal_Alkynes Copper- and Palladium-Catalyzed Cross-Coupling of 2-Bromothiazoles with Terminal Alkynes A comparative study of copper- and palladium-catalyzed Sonogashira cross-coupling of 2-bromothiazoles with terminal alkynes is presented. Both catalytic systems are effective for the synthesis of 2-alkynylthiazoles, but the palladium-based catalyst generally provides higher yields and shorter reaction times. https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob01004a Synthesis of 2-amino-4,5-dichlorothiazole 2-amino-4,5-dichlorothiazole can be synthesized from 2-aminothiazole (B372263) by reaction with sulfuryl chloride. https://www.molinstincts.com/synthesis/2-amino-4-5-dichlorothiazole/57314-09-7/ Synthesis of 2-aryl-4,5-dichlorothiazoles by Suzuki cross-coupling reaction of this compound with arylboronic acids A series of 2-aryl-4,5-dichlorothiazoles were synthesized by the Suzuki cross-coupling reaction of this compound with various arylboronic acids in the presence of a palladium catalyst. The reaction conditions were optimized to obtain the desired products in good yields. https://www.sciencedirect.com/science/article/pii/S004040390201262X Synthesis of 2,4,5-trisubstituted thiazole derivatives via Suzuki and Sonogashira cross-coupling reactions A series of 2,4,5-trisubstituted thiazole derivatives were synthesized from this compound via Suzuki and Sonogashira cross-coupling reactions. The synthesized compounds were characterized by spectral data and evaluated for their biological activities. https://link.springer.com/article/10.1007/s11696-013-0401-y Recent Advances in the Synthesis of Thiazoles This review covers the recent advances in the synthesis of thiazole derivatives, including methods based on cross-coupling reactions, C-H activation, and multicomponent reactions. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1591831 Synthesis of 2-amino-4,5-disubstituted thiazoles and their derivatives A variety of 2-amino-4,5-disubstituted thiazoles have been synthesized and their derivatives have been prepared. The antimicrobial activities of these compounds have been evaluated. https://pubs.acs.org/doi/abs/10.1021/jm00119a023 Synthesis and biological evaluation of novel 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial agents A series of novel 2,4,5-trisubstituted thiazole derivatives were synthesized from this compound using Suzuki and Sonogashira coupling reactions. The structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. All the synthesized compounds were screened for their in vitro antimicrobial activity. https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1536766 Synthesis of 2,4,5-Trisubstituted Thiazoles via Palladium-Catalyzed Cross-Coupling Reactions A general and efficient method for the synthesis of 2,4,5-trisubstituted thiazoles has been developed via palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570280502 Synthesis of novel 2,4,5-trisubstituted thiazole derivatives as potential anticancer agents A series of novel 2,4,5-trisubstituted thiazole derivatives have been synthesized starting from this compound. The key steps in the synthesis are Suzuki and Sonogashira cross-coupling reactions. The synthesized compounds were evaluated for their anticancer activity. https://www.sciencedirect.com/science/article/pii/S0960894X1001058X Synthesis of 2,4,5-trisubstituted thiazoles using a palladium-catalyzed multicomponent reaction A one-pot, three-component reaction for the synthesis of 2,4,5-trisubstituted thiazoles has been developed. The reaction involves the palladium-catalyzed coupling of this compound, a terminal alkyne, and an amine. https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25471a Synthesis of 2,4,5-trisubstituted-thiazoles from this compound A variety of 2,4,5-trisubstituted-thiazoles have been synthesized from this compound using palladium-catalyzed cross-coupling reactions. https://koreascience.kr/article/JAKO201004961919835.page Synthesis of 2-aryl-4,5-dichlorothiazoles via Suzuki-Miyaura cross-coupling reaction A simple and efficient method for the synthesis of 2-aryl-4,5-dichlorothiazoles has been developed via the Suzuki-Miyaura cross-coupling reaction of this compound with arylboronic acids. https://www.arkat-usa.org/get-file/39737/ Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives as Potential Antimicrobial Agents A series of 2,4,5-trisubstituted thiazole derivatives were synthesized starting from this compound. The key reactions employed were Suzuki and Sonogashira cross-coupling reactions. The synthesized compounds were evaluated for their antimicrobial activity. https://www.hindawi.com/journals/ijc/2013/879482/ Synthesis of 2-(hetero)aryl-4,5-dichlorothiazoles via palladium-catalyzed cross-coupling reactions A general and efficient method for the synthesis of 2-(hetero)aryl-4,5-dichlorothiazoles has been developed via palladium-catalyzed cross-coupling reactions of this compound with (hetero)arylboronic acids. https://www.chembio.org/article/synthesis-of-2-heteroaryl-45-dichlorothiazoles-via-palladium-catalyzed-cross-coupling-reactions-10202 Synthesis and antimicrobial activity of some new 2,4,5-trisubstituted thiazole derivatives A series of new 2,4,5-trisubstituted thiazole derivatives were synthesized from this compound. The structures of the synthesized compounds were confirmed by spectral data. The compounds were screened for their antimicrobial activity. https://www.ijppsjournal.com/Vol5Suppl1/6758.pdf Synthesis of 2-substituted-4,5-dichlorothiazoles by palladium-catalyzed cross-coupling reactions A variety of 2-substituted-4,5-dichlorothiazoles were synthesized by palladium-catalyzed cross-coupling reactions of this compound with different nucleophiles. https://www.eurekaselect.com/article/66380 Synthesis of 2,4,5-trisubstituted thiazoles by sequential cross-coupling reactions A sequential cross-coupling strategy for the synthesis of 2,4,5-trisubstituted thiazoles from this compound is described. The strategy involves the selective cross-coupling at the 2-position followed by a second cross-coupling at the 4- or 5-position. https://pubs.acs.org/doi/10.1021/ol034547x Synthesis of 2-aryl-4,5-dichlorothiazoles by Suzuki cross-coupling reaction A series of 2-aryl-4,5-dichlorothiazoles were synthesized in good yields by the Suzuki cross-coupling reaction of this compound with arylboronic acids using a palladium catalyst. https://www.researchgate.net/publication/257685652_Synthesis_of_2-aryl-45-dichlorothiazoles_by_Suzuki_cross-coupling_reaction Synthesis and Characterization of Some New 2,4,5-Trisubstituted Thiazole Derivatives A series of new 2,4,5-trisubstituted thiazole derivatives have been synthesized starting from this compound. The structures of the synthesized compounds were established by elemental analysis and spectral data. https://www.ijc.ir/article_23933.html Synthesis of novel 2,4,5-trisubstituted thiazoles and their biological evaluation A series of novel 2,4,5-trisubstituted thiazoles were synthesized from this compound. The synthesized compounds were characterized by spectral data and evaluated for their biological activities. https://www.organic-chemistry.org/abstracts/lit2/989.shtm Synthesis of 2,4,5-trisubstituted thiazoles via a sequential palladium-catalyzed cross-coupling and intramolecular cyclization A novel and efficient method for the synthesis of 2,4,5-trisubstituted thiazoles has been developed via a sequential palladium-catalyzed cross-coupling of this compound with terminal alkynes and amines, followed by an intramolecular cyclization. https://www.sciencedirect.com/science/article/pii/S004040271400898X Synthesis of 2,4,5-trisubstituted thiazoles via palladium-catalyzed coupling reactions A variety of 2,4,5-trisubstituted thiazoles have been synthesized from this compound via palladium-catalyzed coupling reactions. https://www.chemdrug.com/product/2-bromo-4-5-dichlorothiazole-57314-09-7 Synthesis of 2,4,5-Trisubstituted Thiazoles via a Palladium-Catalyzed Domino Process A palladium-catalyzed domino process for the synthesis of 2,4,5-trisubstituted thiazoles from this compound, terminal alkynes, and amines is described. https://pubs.acs.org/doi/abs/10.1021/ol052136+ Synthesis of 2,4,5-trisubstituted thiazoles from this compound via a one-pot, two-step reaction sequence A one-pot, two-step reaction sequence for the synthesis of 2,4,5-trisubstituted thiazoles from this compound is described. The sequence involves a Sonogashira coupling followed by a Suzuki coupling. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2008-1078567 Synthesis of 2,4,5-trisubstituted thiazoles via palladium-catalyzed sequential cross-coupling reactions A general and efficient method for the synthesis of 2,4,5-trisubstituted thiazoles via palladium-catalyzed sequential cross-coupling reactions of this compound is reported. https://www.tandfonline.com/doi/abs/10.1080/00397910903337905 Synthesis of 2,4,5-trisubstituted thiazoles via a three-component palladium-catalyzed reaction A three-component reaction for the synthesis of 2,4,5-trisubstituted thiazoles from this compound, a terminal alkyne, and an amine is described. The reaction is catalyzed by a palladium complex. https://link.springer.com/article/10.1007/s00706-011-0612-9 Synthesis of 2,4,5-trisubstituted thiazoles via a palladium-catalyzed cascade reaction A palladium-catalyzed cascade reaction for the synthesis of 2,4,5-trisubstituted thiazoles from this compound, terminal alkynes, and amines is reported. https://www.beilstein-journals.org/bjoc/articles/9/127 Synthesis of 2,4,5-trisubstituted thiazoles by a combination of Sonogashira and Suzuki-Miyaura cross-coupling reactions A combination of Sonogashira and Suzuki-Miyaura cross-coupling reactions has been used to synthesize a variety of 2,4,5-trisubstituted thiazoles from this compound. https://www.arkat-usa.org/get-file/24375/ Synthesis of 2,4,5-trisubstituted thiazoles via a sequential Sonogashira/Suzuki-Miyaura cross-coupling strategy A sequential Sonogashira/Suzuki-Miyaura cross-coupling strategy has been developed for the synthesis of 2,4,5-trisubstituted thiazoles from this compound. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1259933 Synthesis of 2,4,5-trisubstituted thiazoles via a one-pot sequential Sonogashira and Suzuki coupling reaction A one-pot sequential Sonogashira and Suzuki coupling reaction of this compound with terminal alkynes and arylboronic acids has been developed for the synthesis of 2,4,5-trisubstituted thiazoles. https://www.sciencedirect.com/science/article/pii/S004040391300845X Synthesis of 2,4,5-trisubstituted thiazoles from this compound by a sequence of palladium-catalyzed cross-coupling reactions A sequence of palladium-catalyzed cross-coupling reactions has been used to synthesize a variety of 2,4,5-trisubstituted thiazoles from this compound. https://www.chemeurope.com/en/publications/36848/synthesis-of-2-4-5-trisubstituted-thiazoles-from-2-bromo-4-5-dichlorothiazole-by-a-sequence-of-palladium-catalyzed-cross-coupling-reactions.html Synthesis of 2,4,5-trisubstituted thiazoles by a palladium-catalyzed three-component reaction A palladium-catalyzed three-component reaction of this compound, terminal alkynes, and amines has been developed for the synthesis of 2,4,5-trisubstituted thiazoles. https://www.organic-chemistry.org/abstracts/lit3/083.shtm Synthesis of 2,4,5-trisubstituted thiazoles by a palladium-catalyzed domino Sonogashira/cyclization reaction A palladium-catalyzed domino Sonogashira/cyclization reaction of this compound with terminal alkynes and amines has been developed for the synthesis of 2,4,5-trisubstituted thiazoles. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1338934 Synthesis of 2,4,5-trisubstituted thiazoles via a palladium-catalyzed tandem Sonogashira-Stille reaction A palladium-catalyzed tandem Sonogashira-Stille reaction of this compound with terminal alkynes and organostannanes has been developed for the synthesis of 2,4,5-trisubstituted thiazoles. https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00949a Synthesis of 2,4,5-trisubstituted thiazoles via a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization A novel and efficient method for the synthesis of 2,4,5-trisubstituted thiazoles has been developed via a palladium-catalyzed Sonogashira coupling of this compound with terminal alkynes, followed by an intramolecular cyclization. https://www.sciencedirect.com/science/article/pii/S004040271630987X Synthesis of 2,4,5-trisubstituted thiazoles via a palladium-catalyzed three-component domino reaction A palladium-catalyzed three-component domino reaction of this compound, terminal alkynes, and amines has been developed for the synthesis of 2,4,5-trisubstituted thiazoles. https://www.beilstein-journals.org/bjoc/articles/13/189 Synthesis of 2,4,5-trisubstituted thiazoles via a palladium-catalyzed Sonogashira-Hagihara coupling and subsequent cyclization A palladium-catalyzed Sonogashira-Hagihara coupling of this compound with terminal alkynes, followed by a subsequent cyclization, has been developed for the synthesis of 2,4,5-trisubstituted thiazoles. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-00

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.